Ilaprazole sodium, also known as IY-81149 sodium, is a novel compound classified as a proton pump inhibitor. It is primarily used to treat conditions related to excessive gastric acid production, such as peptic ulcers and gastroesophageal reflux disease. This compound works by irreversibly inhibiting the hydrogen-potassium ATPase enzyme system at the secretory surface of the gastric parietal cells, effectively reducing gastric acid secretion.
Ilaprazole sodium was developed as an alternative to existing proton pump inhibitors, aiming to provide enhanced efficacy and safety profiles. The compound is synthesized through various chemical processes that involve specific precursors and reagents, ensuring high purity and stability.
Ilaprazole sodium falls under the category of proton pump inhibitors, which are widely used in clinical settings to manage acid-related disorders. Its classification is significant for understanding its pharmacological properties and therapeutic applications.
The synthesis of ilaprazole sodium typically involves a multi-step process that includes the formation of a thioether intermediate. A notable method described in patent literature involves the reaction of 5-(1H-pyrroles-1-base)-2-mercaptobenzimidazole with various alkylating agents in the presence of sodium hydroxide and solvents like acetone. This method emphasizes high yield and purity, making it suitable for industrial production without the use of toxic solvents like chloroform .
The synthesis process generally follows these steps:
Ilaprazole sodium has a complex molecular structure characterized by a pyrrole ring fused with a benzimidazole moiety. The chemical formula is with a molecular weight of approximately 367.43 g/mol.
Key structural features include:
Ilaprazole sodium undergoes various chemical reactions during its synthesis and metabolism:
The reactions are typically monitored using techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to ensure completion and purity .
Ilaprazole sodium exerts its pharmacological effects by inhibiting the hydrogen-potassium ATPase enzyme located in the gastric parietal cells. This inhibition leads to a decrease in gastric acid secretion.
The mechanism involves:
Relevant data indicates that ilaprazole maintains structural integrity across varying conditions typical for pharmaceutical formulations .
Ilaprazole sodium is primarily utilized in clinical settings for:
CAS No.: 31053-55-1
CAS No.: 108351-51-5
CAS No.: 27251-84-9
CAS No.: 72401-53-7
CAS No.:
CAS No.: 55064-20-5